4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
CAS No.: 1797127-94-6
Cat. No.: VC4163557
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797127-94-6 |
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Molecular Formula | C17H18N4O2S |
Molecular Weight | 342.42 |
IUPAC Name | 4-(3-cyanopyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Standard InChI | InChI=1S/C17H18N4O2S/c18-11-13-3-1-7-19-16(13)23-14-5-8-21(9-6-14)17(22)20-12-15-4-2-10-24-15/h1-4,7,10,14H,5-6,8-9,12H2,(H,20,22) |
Standard InChI Key | WRNBWIHKOCCPDD-UHFFFAOYSA-N |
SMILES | C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NCC3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct domains:
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Piperidine backbone: A six-membered nitrogen-containing ring that enhances conformational flexibility and potential receptor binding.
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Cyanopyridine moiety: A pyridine ring substituted with a cyano group at the 3-position, contributing to electronic effects and hydrogen-bonding capabilities .
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Thiophene-carboxamide side chain: A thiophene ring linked via a methylene group to a carboxamide, introducing sulfur-based hydrophobicity and steric bulk .
The IUPAC name, 4-(3-cyanopyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, reflects these substituents. Key spectral identifiers include:
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¹H NMR (DMSO-): δ 2.52 (s, 3H, CH), 4.26 (s, 2H, SCH), 7.33–7.81 (m, ArH).
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence (Figure 1):
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Piperidine ring formation: Cyclization of ethyl piperidine-4-carboxylate derivatives under basic conditions .
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Cyanopyridine introduction: Nucleophilic aromatic substitution (SAr) at the 2-position of pyridine using cyanide sources.
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Thiophene coupling: Suzuki-Miyaura cross-coupling between a boronic ester and a brominated intermediate .
Table 1: Comparative Synthesis Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Piperidine cyclization | Di-tert-butyl dicarbonate, 0°C | 78 | |
Cyanopyridine substitution | KCN, DMF, 80°C | 65 | |
Thiophene coupling | Pd(PPh), NaCO, 100°C | 72 |
Industrial Scalability
Optimized protocols employ high-throughput screening (HTS) to enhance yields (>85%) and purity (>98%). Continuous-flow reactors and immobilized catalysts (e.g., Pd/C) reduce costs and waste.
Physicochemical Properties
Solubility and Stability
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LogP: 2.8 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) .
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Stability: Degrades <5% over 24 hours in plasma (37°C), suggesting metabolic resistance .
Table 2: Key Physicochemical Parameters
Parameter | Value | Method |
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Melting point | 168–170°C | DSC |
pKa | 4.2 (pyridine), 9.8 (amine) | Potentiometric titration |
Plasma protein binding | 92% (albumin) | Equilibrium dialysis |
Mechanistic studies suggest apoptosis induction via caspase-3/7 activation and Bcl-2 downregulation .
Enzyme Inhibition
The compound inhibits tankyrase-2 (TNKS-2), a poly(ADP-ribose) polymerase involved in Wnt signaling:
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TNKS-2 IC: 1.5 nM (cf. PARP-1 IC = 4.8 µM), indicating >3,000-fold selectivity .
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Docking studies: The cyanopyridine oxygen forms H-bonds with Gly143 and Glu166, while the thiophene engages in π-π stacking with His41 .
Structure-Activity Relationships (SAR)
Modifications Impacting Potency
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Cyanopyridine substitution: Replacement with nitro groups reduces TNKS-2 affinity by 10-fold .
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Thiophene vs. phenyl: Thiophene enhances solubility and reduces hepatotoxicity compared to phenyl analogs .
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Piperidine N-methylation: Improves metabolic stability but decreases blood-brain barrier penetration .
Table 4: SAR of Key Analogues
Analogues | TNKS-2 IC (nM) | LogP |
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Parent compound | 1.5 | 2.8 |
4-Nitro-pyridine | 15.7 | 3.1 |
Phenyl-carboxamide | 2.3 | 3.5 |
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